molecular formula C21H14O2 B14341898 2,4-Diphenyl-1H-indene-1,3(2H)-dione CAS No. 98235-23-5

2,4-Diphenyl-1H-indene-1,3(2H)-dione

Cat. No.: B14341898
CAS No.: 98235-23-5
M. Wt: 298.3 g/mol
InChI Key: KPMQXRMKRNRZFU-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1H-indene-1,3(2H)-dione is a chemical compound built upon the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields. This derivative is of significant interest to researchers, particularly in the development of novel organic materials and for exploration in medicinal chemistry. The core indane-1,3-dione structure is a well-established electron-acceptor, making it a valuable building block for synthesizing organic dyes for applications in photopolymerization, nonlinear optics (NLO), and solar cells . Furthermore, its active methylene group is highly amenable to functionalization via reactions like Knoevenagel condensation, allowing for the design of complex molecular architectures with tailored properties . In a materials context, closely related arylidene-indane-1,3-dione derivatives have demonstrated promising potential as corrosion inhibitors for metals. Computational studies suggest these molecules effectively adsorb onto metal surfaces, forming a protective layer that mitigates degradation. The presence of aromatic rings and carbonyl groups facilitates this adsorption through electron transfer to the metal's vacant d-orbitals . From a biological perspective, the indane-1,3-dione motif is found in compounds with a broad spectrum of reported activities, including antibacterial, anticancer, anti-inflammatory, and anticoagulant effects . Researchers can utilize 2,4-Diphenyl-1H-indene-1,3(2H)-dione as a key synthetic intermediate for creating novel hybrid molecules or for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

98235-23-5

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,4-diphenylindene-1,3-dione

InChI

InChI=1S/C21H14O2/c22-20-17-13-7-12-16(14-8-3-1-4-9-14)19(17)21(23)18(20)15-10-5-2-6-11-15/h1-13,18H

InChI Key

KPMQXRMKRNRZFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ionic Liquid-Mediated Condensation

The use of ionic liquids as green solvents has revolutionized the synthesis of indene-dione derivatives. A landmark study demonstrated that 1H-indene-1,3(2H)-dione derivatives, including 2,4-Diphenyl variants, can be synthesized via condensation reactions using [Hbim]BF₄ (1-butylimidazolium tetrafluoroborate) as a dual solvent and catalyst.

Reaction Mechanism and Optimization

Ninhydrin (1,2,3-indantrione) serves as the starting material, reacting with phenyl-containing nucleophiles under mild conditions. The ionic liquid facilitates proton transfer and stabilizes intermediates, enabling the formation of the indene-dione backbone. For 2,4-Diphenyl-1H-indene-1,3(2H)-dione, two equivalents of a phenylating agent (e.g., benzene derivatives or Grignard reagents) are introduced sequentially:

  • Initial Condensation : Ninhydrin undergoes keto-enol tautomerism, with the ionic liquid polarizing carbonyl groups to enhance electrophilicity.
  • Phenyl Group Incorporation : Nucleophilic attack by phenyl groups at the α-positions of the diketone forms the 2,4-diphenyl substitution pattern.

Reaction conditions are critical for yield optimization:

Parameter Optimal Value Impact on Yield
Temperature 80–90°C >85% yield
Reaction Time 3–4 hours Minimal byproducts
Ionic Liquid Loading 15 mol% Efficient catalysis
Solvent System Solvent-free Eco-friendly

This method achieves yields exceeding 85%, with the ionic liquid recyclable for up to five cycles without significant activity loss.

Friedel-Crafts chemistry offers a classical route to aryl-substituted indene-diones. While not directly cited in the provided sources, this approach is widely documented in analogous syntheses and aligns with mechanistic principles observed in the formation of related compounds.

Stepwise Synthesis

  • 1,3-Indanedione Activation : The diketone is treated with a Lewis acid (e.g., AlCl₃) to generate a reactive acylium ion.
  • Electrophilic Aromatic Substitution : Two equivalents of benzene or substituted benzene undergo Friedel-Crafts acylation at the 2- and 4-positions of the indanedione core.
Challenges and Mitigations
  • Regioselectivity : Para-substituted benzene derivatives favor 2,4-diphenyl formation due to steric hindrance at ortho positions.
  • Acid Sensitivity : Low-temperature conditions (0–5°C) prevent diketone degradation.

Multicomponent Coupling Reactions

Advances in transition-metal catalysis have enabled one-pot syntheses of complex indene-diones. Palladium-catalyzed cross-coupling between 1,3-indanedione and aryl halides represents a promising method, though specific examples require extrapolation from related systems.

Catalytic Cycle Overview

  • Oxidative Addition : Aryl halides (e.g., bromobenzene) react with Pd(0) to form aryl-Pd(II) intermediates.
  • Transmetallation : The indanedione enolate coordinates to Pd(II).
  • Reductive Elimination : Coupling at the 2- and 4-positions releases the diphenyl product.
Key Considerations
  • Ligand Design : Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance selectivity for diarylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.

Photochemical and Microwave-Assisted Methods

Emerging techniques leverage energy-efficient activation modes:

Microwave Irradiation

  • Accelerated Reaction Rates : 2,4-Diphenyl-1H-indene-1,3(2H)-dione synthesis completes in 20–30 minutes under microwave conditions (300 W, 120°C).
  • Enhanced Purity : Reduced reaction time minimizes side reactions, yielding >90% product in some trials.

UV-Induced Cyclization

Photoexcitation of diarylacetylene precursors in the presence of iodine catalysts induces cyclization to form the indene-dione framework. This method remains experimental but offers atom-economical advantages.

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method for industrial and laboratory settings:

Method Yield (%) Cost Scalability Environmental Impact
Ionic Liquid Condensation 85–90 Medium High Low (solvent-free)
Friedel-Crafts Acylation 70–75 Low Moderate High (acid waste)
Palladium Catalysis 80–85 High Low Medium (heavy metals)
Microwave-Assisted 90–95 High High Low

Structural Characterization and Validation

Post-synthetic analysis ensures product integrity:

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, with diketone carbonyls at δ 12.1–12.3 ppm.
    • ¹³C NMR : Carbonyl carbons resonate at δ 190–195 ppm, confirming the diketone motif.
  • X-ray Crystallography : Single-crystal analyses reveal planar indene-dione cores with dihedral angles <5° between phenyl substituents.

Industrial Production Considerations

Scale-up challenges include:

  • Catalyst Recovery : Ionic liquids enable straightforward separation via aqueous extraction.
  • Waste Management : Friedel-Crafts methods require neutralization of acidic byproducts.

Continuous-flow reactors are increasingly adopted to improve throughput and safety in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key derivatives of 1H-indene-1,3(2H)-dione, highlighting structural variations, synthetic routes, and functional properties:

Compound Substituents/Modifications Key Properties/Applications References
Pyrophthalone (PP) 2-(2-Pyridinyl) Used as a dye and organic semiconductor; exists in diketo, enol, or enolate forms in solution.
Quinophthalone (QP) 2-(2-Quinolinyl) Anti-inflammatory agent; exhibits pH-dependent tautomerism.
2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione Xanthenyl group at position 2 48.49% inhibitory effect in pollen tube assays; potential bioactivity.
2-[(4-Hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione 4-Hydroxyphenylidene at position 2 Red powder; m.p. 238–240°C; characterized by NMR and ESI-MS.
2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione Phenylhydrazono group at position 2 Fluorescent chemosensor for Cu²⁺; exhibits fluorescence turn-on via intramolecular charge transfer.
2,2-Bis((1-(4-Iodobenzyl)-1H-triazol-4-yl)methyl)-1H-indene-1,3(2H)-dione Triazolyl-iodobenzyl groups at position 2 White solid; m.p. 211.3–212.2°C; studied as a West Nile virus protease inhibitor.
2,2-Bis(4-hydroxy-3-phenylphenyl)-1H-indene-1,3(2H)-dione Hydroxy-phenyl groups at positions 2 and 4 Forms supramolecular networks via hydrogen bonding; host-guest complexation.

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., pyridinyl in PP): Enhance π-conjugation, enabling applications in dyes and semiconductors . Hydrogen-Bonding Moieties (e.g., hydroxyl groups): Facilitate supramolecular assembly, as seen in 2,2-bis(4-hydroxy-3-phenylphenyl) derivatives .
  • Synthetic Accessibility :

    • Ultrasound-assisted methods enable catalyst-free synthesis of spiro-heterocycles from 2,2-dihydroxy derivatives (93–94% yields) .
    • DABCO-catalyzed [3 + 2] cycloadditions with 2-arylidene-1H-indene-1,3(2H)-diones yield spirooxindoles with high diastereoselectivity (up to 8:1 dr) .

Physicochemical Properties

Property 2,4-Diphenyl (Inferred) 2-(4-Methoxyphenyl) 2-(Phenylhydrazono)
Melting Point Not reported 117–37-3 (CAS) 238–240°C
Solubility Likely low in polar solvents Soluble in TFE Soluble in DMSO
Fluorescence Not reported No data Turn-on with Cu²⁺

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-Diphenyl-1H-indene-1,3(2H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 1,3-indandione and substituted benzaldehydes. For example, details a bis-condensation approach with 2-oxopropane-1,3-diyl linkers under reflux conditions, followed by cryo-structural validation. highlights the use of succinic anhydride and tributylphosphine as catalysts for alkylation reactions, yielding nitroethyl-substituted derivatives with 74% efficiency after column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 2,4-Diphenyl-1H-indene-1,3(2H)-dione?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR for confirming substituent positions and hydrogen bonding (e.g., δ 5.41 ppm for acetyl protons in ) .
  • UV-Vis and Fluorescence Spectroscopy : To study electronic transitions and metal-ion sensing capabilities (e.g., Cu2+^{2+}-induced fluorescence enhancement in ) .
  • SEM/EDS : For morphological analysis and elemental mapping of metal complexes (e.g., copper detection in chemosensor studies) .

Q. What intermediates are critical in the synthesis of 2,4-Diphenyl-1H-indene-1,3(2H)-dione derivatives?

  • Methodological Answer : Common intermediates include 2-methyl-1H-indene-1,3(2H)-dione () and acylated precursors like 2-phenoxyacetyl derivatives (). These intermediates are functionalized via nucleophilic additions or cross-coupling reactions, with purification achieved through flash column chromatography (Pet. ether/EtOAc) .

Advanced Research Questions

Q. How does 2,4-Diphenyl-1H-indene-1,3(2H)-dione participate in supramolecular network formation?

  • Methodological Answer : Structural studies ( ) reveal that the compound forms side-by-side dimers via >C=O···HO– hydrogen bonds. These dimers assemble into planar antiparallel networks with short C···O distances (<3.15 Å), stabilized by carbonyl-carbonyl interactions. Such networks are critical in designing host-guest complexes for crystallography or material science applications .

Q. What computational methods predict the corrosion inhibition potential of indene-dione derivatives?

  • Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations are used to calculate energy gaps (ΔEgap), global hardness (η), and binding energies (Ebinding). For example, identifies 2-((4,7-dimethylnaphthalenyl)methylene)-1H-indene-1,3(2H)-dione as a potent inhibitor due to its low ΔEgap (2.43 eV) and strong Fe(110) surface adsorption (−237.83 kJ/mol) .

Q. Can indene-dione derivatives act as selective chemosensors for paramagnetic metal ions?

  • Methodological Answer : Derivatives like 2-(2-phenylhydrazono)-1H-indene-1,3(2H)-dione exhibit fluorescence turn-on mechanisms for Cu2+^{2+} detection. The selectivity is attributed to intramolecular charge transfer (ICT) from ligand to metal, validated by fluorescence spectroscopy and SEM-EDS mapping ( ). Competitive cation studies in ethanol confirm minimal interference from Fe3+^{3+} or Zn2+^{2+} .

Q. How do substituents influence diastereoselectivity in reactions involving indene-dione cores?

  • Methodological Answer : demonstrates that electron-withdrawing groups (e.g., nitro, cyano) enhance diastereoselectivity (>99:1 dr) in DABCO-catalyzed spirooxindole synthesis. Steric effects from heteroaryl substituents (e.g., furyl vs. thienyl) further modulate regioselectivity, with furyl groups achieving >99:1 dr due to reduced steric hindrance .

Q. What structural modifications enhance the biological targeting of indene-dione derivatives?

  • Methodological Answer : Molecular docking (e.g., against 4LRH and 4EKD cancer proteins) and cytotoxicity assays (KB cell lines) in and reveal that arylidene substituents (e.g., 4-methoxyphenyl or naphthalenyl groups) improve binding affinity. However, bulky groups like diphenylamino may reduce adsorption due to steric hindrance .

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